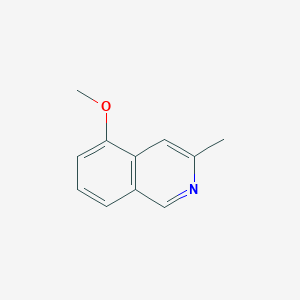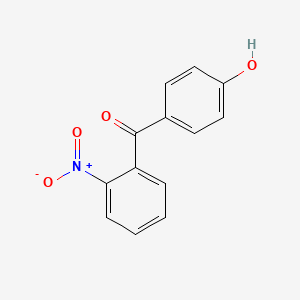![molecular formula C19H20N6O B13406060 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea CAS No. 5374-54-9](/img/structure/B13406060.png)
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is a compound that features two imidazole rings connected through a phenyl group and a urea linkage Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline with phosgene or a phosgene equivalent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
Industrial production methods for this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The process may also be optimized for large-scale production by using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
- 2-benzyl-4,5-dihydro-1H-imidazole
Uniqueness
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is unique due to its dual imidazole rings connected through a phenyl group and a urea linkage. This structure provides a versatile platform for various chemical modifications and applications, making it distinct from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
5374-54-9 |
|---|---|
Molekularformel |
C19H20N6O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26) |
InChI-Schlüssel |
WLFUOMGYHMKOHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=NCCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)

![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)
![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

